molecular formula C18H24N2O2S B12895023 Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- CAS No. 41288-23-7

Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-

Cat. No.: B12895023
CAS No.: 41288-23-7
M. Wt: 332.5 g/mol
InChI Key: KDVLRIYIQASACC-UHFFFAOYSA-N
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Description

Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core with a methoxy group at the 4-position and a thiazolidinyl-pentyl-oxy substituent at the 2-position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid . For the specific synthesis of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-, a multi-step process is required:

    Formation of the Quinoline Core: The initial step involves the formation of the quinoline core through the Skraup synthesis.

    Thiazolidinyl-Pentyl-Oxy Substitution: The final step involves the introduction of the thiazolidinyl-pentyl-oxy substituent at the 2-position. This can be accomplished through nucleophilic substitution reactions using appropriate thiazolidinyl and pentyl-oxy precursors.

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of a methoxy group and a thiazolidinyl-pentyl-oxy substituent differentiates it from other quinoline derivatives and enhances its pharmacological profile .

Properties

CAS No.

41288-23-7

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

3-[5-(4-methoxyquinolin-2-yl)oxypentyl]-1,3-thiazolidine

InChI

InChI=1S/C18H24N2O2S/c1-21-17-13-18(19-16-8-4-3-7-15(16)17)22-11-6-2-5-9-20-10-12-23-14-20/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3

InChI Key

KDVLRIYIQASACC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)OCCCCCN3CCSC3

Origin of Product

United States

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